molecular formula C16H16N4O B3987896 5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one

5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one

Cat. No. B3987896
M. Wt: 280.32 g/mol
InChI Key: XZAPWFCOFXEVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancerous B-cells and suppress the activity of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-tumor activity in various types of cancer, both as a single agent and in combination with other drugs. It has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a valuable tool for studying the role of BTK in cancer and autoimmune diseases, as well as for developing new therapies targeting this pathway. However, there are some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacological properties.

Future Directions

There are several potential future directions for the development of 5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one and related compounds. These include the optimization of its pharmacological properties, the evaluation of its efficacy in clinical trials, the identification of biomarkers to predict response to therapy, and the exploration of its potential use in combination with other drugs or immunotherapies.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a valuable tool for studying the role of this pathway in disease, and its favorable pharmacokinetic profile makes it a promising candidate for further development as a therapeutic agent.

Scientific Research Applications

5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-methyl-3-(1-pyrazin-2-ylpropan-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-4-3-5-14-15(11)16(21)20(10-19-14)12(2)8-13-9-17-6-7-18-13/h3-7,9-10,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAPWFCOFXEVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN(C2=O)C(C)CC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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